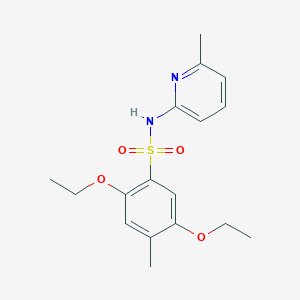![molecular formula C14H19BrN2O5S B512988 1-乙酰基-4-[(4-溴-2,5-二甲氧基苯基)磺酰基]哌嗪 CAS No. 941263-85-0](/img/structure/B512988.png)
1-乙酰基-4-[(4-溴-2,5-二甲氧基苯基)磺酰基]哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a bromo-substituted dimethoxyphenyl group, and a sulfonyl group attached to a piperazine ring
科学研究应用
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology research to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用机制
Target of Action
The primary targets of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine are likely to be the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This means it binds to these receptors and activates them, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a cascade of intracellular events.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes .
Result of Action
The activation of 5-HT2 receptors by the compound can lead to a variety of cellular and molecular effects. These may include changes in neuronal firing rates, modulation of the release of various neurotransmitters, and alterations in gene expression. The exact effects would depend on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the surroundings, the presence of other drugs or substances that can interact with the compound, and individual-specific factors such as age, sex, genetic makeup, and health status .
准备方法
The synthesis of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-dimethoxybenzene and piperazine.
Acetylation: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine to form 1-acetylpiperazine.
Sulfonylation: The 4-bromo-2,5-dimethoxybenzene is sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling Reaction: The sulfonylated bromo-dimethoxybenzene is then coupled with the acetylated piperazine under appropriate reaction conditions, typically involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and binding properties.
1-Acetyl-4-[(4-methyl-2,5-dimethoxyphenyl)sulfonyl]piperazine: Contains a methyl group instead of a bromo group, leading to different chemical and biological properties.
1-Acetyl-4-[(4-nitro-2,5-dimethoxyphenyl)sulfonyl]piperazine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXGCPDBWWRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
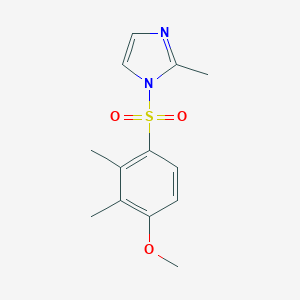
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)
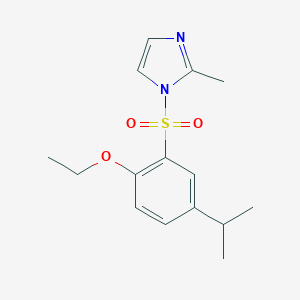
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)
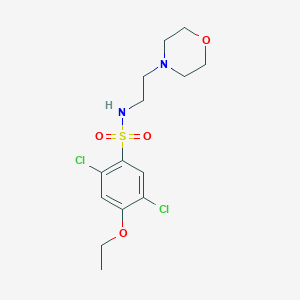
![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
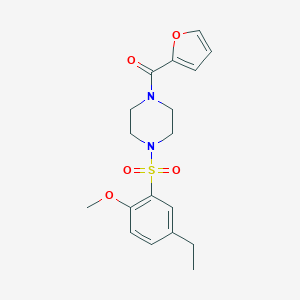
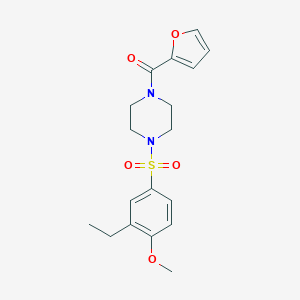
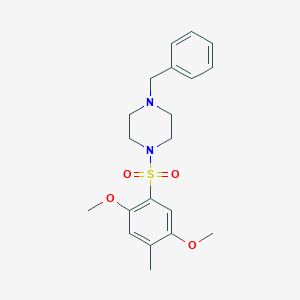
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)
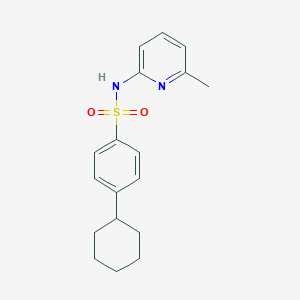
![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)
